molecular formula C12H12N2O4S2 B587868 5-Thiomorpholinosulfonyl Isatin CAS No. 1144853-48-4

5-Thiomorpholinosulfonyl Isatin

Cat. No.: B587868
CAS No.: 1144853-48-4
M. Wt: 312.358
InChI Key: UYTDODWBVJYAQH-UHFFFAOYSA-N
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Description

5-Thiomorpholinosulfonyl Isatin is a chemical compound with the molecular formula C12H10N2O5S2. It is a derivative of isatin, which is a versatile scaffold in medicinal chemistry due to its wide range of biological activities.

Mechanism of Action

Target of Action

5-Thiomorpholinosulfonyl Isatin is an intermediate in the preparation of isatin sulfonamide analogs . .

Mode of Action

As an intermediate in the preparation of isatin sulfonamide analogs , it’s likely that its mode of action is related to the properties of these analogs

Biochemical Pathways

Given its role as an intermediate in the preparation of isatin sulfonamide analogs , it’s plausible that it may influence the same biochemical pathways as these analogs. More research is required to confirm this and to understand the downstream effects.

Result of Action

As an intermediate in the preparation of isatin sulfonamide analogs , it’s possible that its effects may be similar to those of these analogs

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Thiomorpholinosulfonyl Isatin typically involves the reaction of isatin with thiomorpholine and sulfonyl chloride under controlled conditions. The reaction is carried out in a suitable solvent, such as dichloromethane, at room temperature. The product is then purified using standard techniques like recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-Thiomorpholinosulfonyl Isatin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

5-Thiomorpholinosulfonyl Isatin has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Thiomorpholinosulfonyl Isatin is unique due to the presence of the thiomorpholine and sulfonyl groups, which enhance its chemical reactivity and biological activity. These functional groups allow it to participate in a broader range of chemical reactions and interact with different biological targets compared to its analogs .

Properties

IUPAC Name

5-thiomorpholin-4-ylsulfonyl-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4S2/c15-11-9-7-8(1-2-10(9)13-12(11)16)20(17,18)14-3-5-19-6-4-14/h1-2,7H,3-6H2,(H,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYTDODWBVJYAQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30655229
Record name 5-(Thiomorpholine-4-sulfonyl)-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1144853-48-4
Record name 5-(Thiomorpholine-4-sulfonyl)-1H-indole-2,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30655229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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